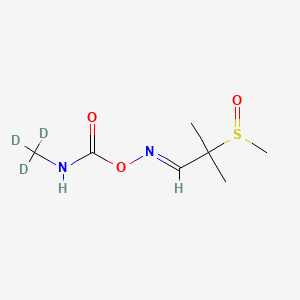

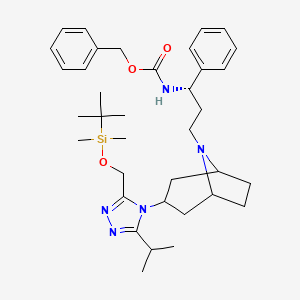

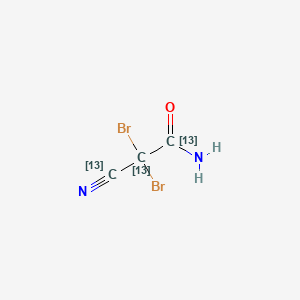

![molecular formula C29H31N7O B587614 3-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide CAS No. 1246819-59-9](/img/structure/B587614.png)

3-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide, also known as this compound, is a useful research compound. Its molecular formula is C29H31N7O and its molecular weight is 493.615. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Analytical Methods in Quality Control

A study by Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate (IM) and related substances, including 3-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide (NDI). This method shows promise for quality control of IM, demonstrating simplicity, effectiveness, and affordability Ye et al., 2012.

Characterization and Synthesis

The synthesis and characterization of related substances of imatinib mesylate, including NDI, were explored by Baowei (2011). This research is essential for understanding the quality control aspects of imatinib mesylate Baowei, 2011.

Role in Drug Discovery and Ligand Binding

Ghose et al. (2008) discussed the importance of compounds like NDI in kinase inhibitor discovery, highlighting their role in drug design and ligand binding modes. The study emphasizes the commercial success of kinase inhibitors and the pursuit of further research in this area Ghose et al., 2008.

Metabolism Studies

A study by Gong et al. (2010) investigated the metabolism of flumatinib, a compound structurally similar to NDI. This research provides insights into the metabolic pathways and the role of different metabolic products in humans, which is crucial for the development of similar kinase inhibitors Gong et al., 2010.

作用機序

Target of Action

Imatinib Meta-methyl-piperazine Impurity, also known as 3-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide, is a derivative of Imatinib, a potent antineoplastic agent . Imatinib functions as a specific inhibitor of many tyrosine kinase enzymes, including the insulin receptor and it is specific for the BCR-ABL (Abelson proto-oncogene-break point cluster region), platelet-derived factor receptor (PDGF-R), and C-kit . These are the primary targets of Imatinib and likely the targets of its impurities as well.

Mode of Action

Given its structural similarity to imatinib, it is likely that it also acts as a tyrosine kinase inhibitor . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is often involved in signaling pathways leading to cell growth and division. By inhibiting these enzymes, the compound could potentially prevent the signaling that leads to uncontrolled cell proliferation, a hallmark of cancer .

Biochemical Pathways

The biochemical pathways affected by Imatinib Meta-methyl-piperazine Impurity are likely similar to those affected by Imatinib. Imatinib is known to inhibit the BCR-ABL tyrosine kinase, the PDGF-R, and C-kit . These proteins play key roles in several signaling pathways involved in cell growth and proliferation. By inhibiting these proteins, Imatinib can disrupt these pathways and prevent the uncontrolled cell growth characteristic of cancer .

Pharmacokinetics

Imatinib is known to be well absorbed after oral administration and is metabolized primarily by the CYP3A4 enzyme . It is reasonable to assume that the impurity might have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties, but further studies would be needed to confirm this.

Result of Action

As a potential tyrosine kinase inhibitor, it could be expected to inhibit cell growth and proliferation, similar to imatinib

Action Environment

The action environment of a drug refers to the conditions under which it exerts its effects This can include factors such as pH, temperature, and the presence of other moleculesLike most drugs, its efficacy and stability could be influenced by a variety of environmental factors

生化学分析

Biochemical Properties

The compound 3-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide plays a crucial role in biochemical reactions. It specifically inhibits the activity of tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. By doing so, they play a significant role in the regulation of intracellular communication . The compound interacts with these enzymes, inhibiting their activity and thus influencing the biochemical reactions within the cell .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By inhibiting tyrosine kinases, it disrupts the normal signaling pathways within the cell, leading to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the tyrosine kinase enzymes, inhibiting their activity and thus disrupting the normal biochemical reactions within the cell .

Metabolic Pathways

The metabolic pathways that this compound is involved in are primarily related to its role as a tyrosine kinase inhibitor . Detailed information on the enzymes or cofactors it interacts with, and any effects on metabolic flux or metabolite levels, is currently limited.

特性

IUPAC Name |

3-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N7O/c1-21-8-9-25(18-27(21)34-29-31-12-10-26(33-29)24-7-4-11-30-19-24)32-28(37)23-6-3-5-22(17-23)20-36-15-13-35(2)14-16-36/h3-12,17-19H,13-16,20H2,1-2H3,(H,32,37)(H,31,33,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIPOQAXTOUMJRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC(=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20741185 |

Source

|

| Record name | 3-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20741185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246819-59-9 |

Source

|

| Record name | 3-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20741185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

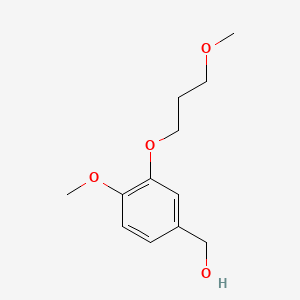

![Benzyl [(3S,5S,6S,8S)-8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-2,9-dimethyldecan-5-yl]carbamate](/img/structure/B587539.png)

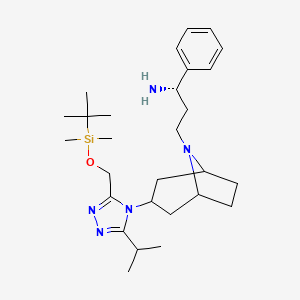

![(2S,5R)-2,5-Dihydro-3,6-dimethoxy-2-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-(1-methylethyl)pyrazine](/img/structure/B587548.png)